

# Identifying and managing Bersacapavir resistance mutations in HBV

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Bersacapavir**

Cat. No.: **B606041**

[Get Quote](#)

## Technical Support Center: Bersacapavir and HBV Resistance

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing **Bersacapavir** (JNJ-56136379) resistance mutations in Hepatitis B Virus (HBV).

## Frequently Asked Questions (FAQs)

**Q1:** What is the mechanism of action of **Bersacapavir**?

**A1:** **Bersacapavir** is a novel, orally administered Hepatitis B Virus (HBV) capsid assembly modulator (CAM). It functions by binding to the hydrophobic pocket at the interface between two core protein (Cp) dimers. This interaction accelerates the kinetics of capsid assembly, leading to the formation of structurally normal but empty capsids that lack the viral pregenomic RNA (pgRNA) and DNA polymerase. Consequently, this disrupts the HBV replication cycle.<sup>[1]</sup> Additionally, **Bersacapavir** has a secondary mechanism of action where it can inhibit the de novo formation of covalently closed circular DNA (cccDNA) by interfering with the disassembly of the capsid.<sup>[2][3]</sup>

**Q2:** What are the known resistance mutations to **Bersacapavir**?

A2: In vitro and clinical studies have identified several amino acid substitutions in the HBV core protein that can reduce the antiviral activity of **Bersacapavir**. The most clinically significant resistance mutation that has emerged during monotherapy is T33N.<sup>[2][4]</sup> Other mutations that have been shown to confer resistance or reduced susceptibility in vitro include substitutions at positions F23, P25, Y30, T33, I37, S106, V110, T118, Y124, I127, and F128.<sup>[1]</sup>

Q3: What is the impact of these mutations on **Bersacapavir**'s efficacy?

A3: The emergence of resistance mutations can significantly reduce the effectiveness of **Bersacapavir**. The T33N substitution has been shown to cause a high-level resistance, with an 85-fold increase in the EC50 value.<sup>[1][4]</sup> The F23Y mutation has also been observed in a patient experiencing viral breakthrough, with a 5.2-fold increase in EC50.<sup>[2]</sup> The impact of other identified mutations varies, with EC50 fold increases ranging from 3.0-fold for S106T to the 85-fold increase seen with T33N.<sup>[1]</sup>

Q4: How can **Bersacapavir** resistance be managed in a clinical or research setting?

A4: Viral breakthrough with **Bersacapavir** monotherapy has been associated with the emergence of resistance mutations like T33N.<sup>[2][4]</sup> However, combination therapy with a nucleos(t)ide analogue (NA) appears to prevent the emergence of these resistant variants.<sup>[4]</sup> Therefore, in cases of suspected or confirmed resistance, a combination therapy approach is recommended. Regular monitoring of HBV DNA levels is crucial to detect potential virological breakthrough.

Q5: Is there cross-resistance between **Bersacapavir** and other classes of HBV inhibitors?

A5: **Bersacapavir** has been shown to be active against HBV isolates that carry resistance mutations to nucleos(t)ide analogues.<sup>[5]</sup> However, cross-resistance has been observed between different chemical classes of capsid assembly modulators. For instance, mutations at positions P25, T33, or I105 have been found to confer resistance to multiple chemotypes of CpAMs.<sup>[6]</sup>

## Troubleshooting Guide

| Issue                                                                      | Possible Cause                                             | Recommended Action                                                                                                                                                                                                                                                                                          |
|----------------------------------------------------------------------------|------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpectedly high HBV DNA levels in Bersacapavir-treated cell cultures.    | Emergence of resistance mutations in the HBV core protein. | <ol style="list-style-type: none"><li>1. Sequence the HBV core gene to identify potential resistance mutations.</li><li>2. Perform a phenotypic assay to confirm resistance and determine the EC50 value.</li><li>3. Consider testing Bersacapavir in combination with a nucleos(t)ide analogue.</li></ol>  |
| Virological breakthrough in an animal model treated with Bersacapavir.     | In vivo selection of resistant HBV variants.               | <ol style="list-style-type: none"><li>1. Isolate HBV DNA from serum or liver tissue and sequence the core protein.</li><li>2. Compare the sequence to the baseline to identify emergent mutations.</li><li>3. If resistance is confirmed, evaluate the efficacy of a combination therapy regimen.</li></ol> |
| Inconsistent results in in vitro capsid assembly assays with Bersacapavir. | Variations in experimental conditions or protein quality.  | <ol style="list-style-type: none"><li>1. Ensure consistent protein concentration and purity.</li><li>2. Verify the integrity of the Bersacapavir compound.</li><li>3. Optimize assay conditions such as buffer composition and incubation time.</li></ol>                                                   |

## Quantitative Data Summary

Table 1: In Vitro Activity of **Bersacapavir** Against Wild-Type and Mutant HBV

| HBV Core Protein Variant                                                 | EC50 Fold Increase vs.<br>Wild-Type | Reference |
|--------------------------------------------------------------------------|-------------------------------------|-----------|
| Wild-Type                                                                | 1.0                                 | [1]       |
| T33N                                                                     | 85                                  | [1][4]    |
| F23Y                                                                     | 5.2                                 | [2]       |
| S106T                                                                    | 3.0                                 | [1]       |
| Other (positions 23, 25, 30, 33,<br>37, 106, 110, 118, 124, 127,<br>128) | 3.0 - 85                            | [1]       |

## Experimental Protocols

### Protocol 1: Genotypic Analysis of Bersacapavir Resistance

This protocol outlines the steps for identifying mutations in the HBV core protein from patient serum or cell culture supernatant.

- Viral DNA Extraction: Isolate total DNA from 200 µL of serum or cell culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
- Nested PCR Amplification of the Core Gene:
  - First Round PCR:
    - Primers: Forward and reverse primers flanking the HBV core gene.
    - Reaction Mix: 25 µL containing 1x PCR buffer, 200 µM dNTPs, 0.4 µM of each primer, 1.25 U of a high-fidelity DNA polymerase, and 5 µL of extracted DNA.
    - Cycling Conditions: 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 7 min.
  - Second Round PCR:

- Use 1  $\mu$ L of the first-round PCR product as a template with internal forward and reverse primers.
- Use the same reaction mix and cycling conditions as the first round.
- PCR Product Purification: Purify the second-round PCR product using a commercial PCR purification kit.
- Sanger Sequencing: Sequence the purified PCR product in both forward and reverse directions using the second-round PCR primers.
- Sequence Analysis: Align the obtained sequences with a wild-type HBV core reference sequence to identify amino acid substitutions.

## Protocol 2: Phenotypic Analysis of Bersacapavir Resistance

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of **Bersacapavir** against wild-type and mutant HBV.

- Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100  $\mu$ g/mL streptomycin.
- Transfection:
  - Co-transfect HepG2 cells with a plasmid expressing the HBV genome (wild-type or mutant) and a reporter plasmid (e.g., luciferase) using a suitable transfection reagent.
- Drug Treatment:
  - 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of **Bersacapavir** (e.g., 0.01 nM to 10  $\mu$ M). Include a no-drug control.
- Quantification of HBV Replication:
  - After 72 hours of drug treatment, lyse the cells and quantify intracellular HBV DNA using qPCR targeting a conserved region of the HBV genome.

- Normalize the HBV DNA levels to the reporter gene activity to account for transfection efficiency.
- EC50 Calculation:
  - Plot the percentage of HBV DNA inhibition against the log concentration of **Bersacapavir**.
  - Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
  - The fold-resistance is calculated by dividing the EC50 of the mutant by the EC50 of the wild-type.

## Visualizations



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of hepatitis B virus core protein residues critical for capsid assembly, pgRNA encapsidation and resistance to capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Identifying and managing Bersacapavir resistance mutations in HBV]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606041#identifying-and-managing-bersacapavir-resistance-mutations-in-hbv>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)